1-(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(4-Fluorophenyl)-4-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with 4-methyl-3-penten-2-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction can be carried out in solvents such as ethanol or acetic acid, and the yield can be optimized by controlling the temperature and reaction time.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-4-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-viral agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole: Similar structure but with a different substitution pattern.
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole: Another isomer with the methyl group at a different position.
1-(4-Fluorophenyl)-4-ethyl-1H-pyrazole: An ethyl-substituted analog.
Uniqueness: 1-(4-Fluorophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
Biological Activity
1-(4-Fluorophenyl)-4-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, antitumoral, and other pharmacological effects, supported by relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a fluorophenyl group, which is critical for its biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study highlighted that pyrazole derivatives exhibited comparable antibacterial activity to established antibiotics such as linezolid and cefaclor .
Table 1: Antibacterial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Linezolid | Staphylococcus aureus | 16 µg/mL |
Cefaclor | Escherichia coli | 32 µg/mL |
Antifungal Activity
Research indicates that pyrazole compounds exhibit antifungal activity against various phytopathogenic fungi. One study demonstrated that certain pyrazole derivatives had higher antifungal efficacy than commercial antifungal agents like actidione against species such as Fusarium oxysporum and Alternaria alternata .
Table 2: Antifungal Activity of Pyrazole Derivatives
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Fusarium oxysporum | 50 µg/mL |
This compound | Alternaria alternata | 40 µg/mL |
Actidione | Fusarium oxysporum | 100 µg/mL |
Antitumoral Activity
The antitumoral potential of pyrazoles has been explored extensively. Compounds containing the pyrazole moiety have shown promise as inhibitors of various cancer cell lines. Notably, a study indicated that certain pyrazoles could inhibit the growth of human leukemia cells with IC50 values significantly lower than those observed for conventional chemotherapeutics .
Table 3: Antitumoral Activity of Pyrazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HL-60 (Leukemia) | <10 |
This compound | NALM-6 (Leukemia) | <15 |
Doxorubicin | HL-60 (Leukemia) | ~5 |
The biological activities of this compound are attributed to its ability to interact with various biological targets. Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cellular processes, such as cyclin-dependent kinases and p38 MAP kinase, which play crucial roles in cancer progression and inflammation .
Case Studies
Case Study 1: Antibacterial Efficacy
A clinical study evaluated the effectiveness of a series of pyrazole derivatives in treating bacterial infections in murine models. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic use in human infections.
Case Study 2: Antitumoral Effects
In vitro studies on leukemia cell lines treated with this compound showed marked apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIYEEQXKPQPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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